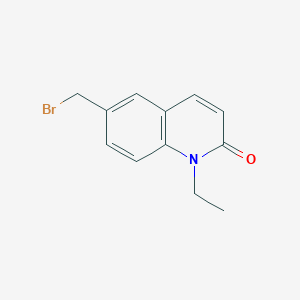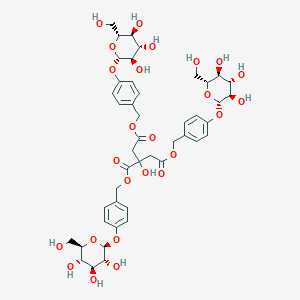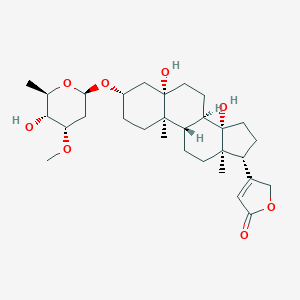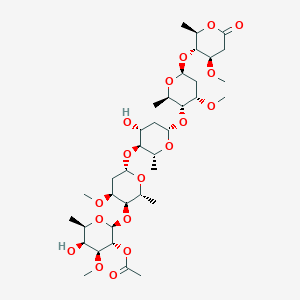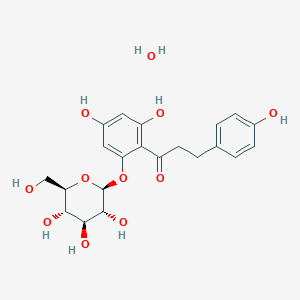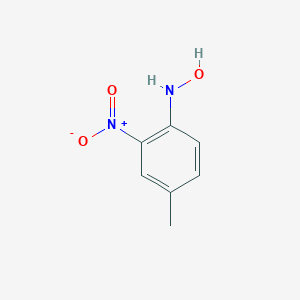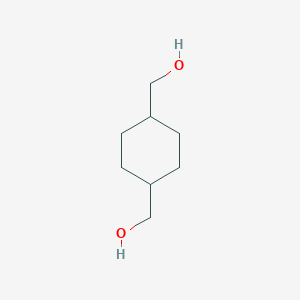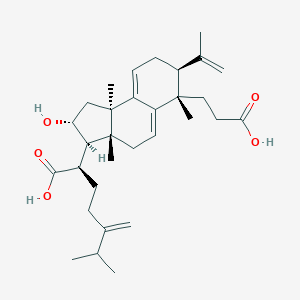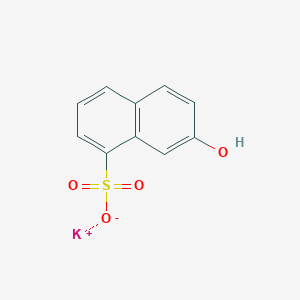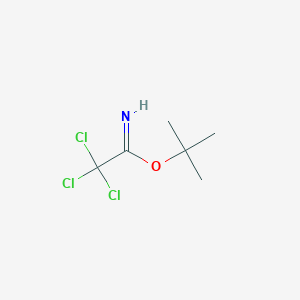
覆盆子酮葡萄糖苷
描述
覆盆子酮葡萄糖苷: 是一种存在于覆盆子果实中的天然化合物。 它以其抗氧化特性和抑制黑色素合成的能力而闻名 。 该化合物的分子式为 C₁₆H₂₂O₇,分子量为 326.34 g/mol 。它是覆盆子酮的葡萄糖苷衍生物,覆盆子酮赋予覆盆子其特有的香气。
科学研究应用
覆盆子酮葡萄糖苷在科学研究中具有广泛的应用范围:
化学: 用作研究糖基化反应和抗氧化特性的模型化合物。
生物学: 研究其对黑色素合成的影响和潜在的抗衰老特性。
医学: 探索其在治疗色素沉着过度疾病方面的潜力,以及作为抗氧化剂补充剂。
工业: 用于化妆品行业的美白产品,以及食品行业的风味剂。
作用机制
覆盆子酮葡萄糖苷发挥其作用的机制涉及几个分子靶点和途径:
抑制黑色素合成: 它抑制酪氨酸酶,酪氨酸酶是黑色素生产的关键酶。
抗氧化活性: 它清除自由基,通过向活性氧 (ROS) 捐赠电子来减少氧化应激。
生化分析
Biochemical Properties
Raspberry Ketone Glucoside plays a role in biochemical reactions, particularly in the process of melanogenesis . It interacts with various enzymes and proteins, including tyrosinase, a key enzyme in melanin synthesis . The nature of these interactions involves the inhibition of melanin synthesis, contributing to its potential use as a skin whitening agent .
Cellular Effects
Raspberry Ketone Glucoside has notable effects on various types of cells and cellular processes. It influences cell function by suppressing melanin synthesis through the IL6/JAK1/STAT3 signal pathway . This pathway plays a crucial role in cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Raspberry Ketone Glucoside involves its interaction with biomolecules and its impact on gene expression. It activates the IL6/JAK1/STAT3 pathway, leading to the inhibition of the transcriptional activity of MITFa and its downstream expression levels of the TYR and TYRP1a genes . These genes are directly associated with melanogenesis .
Metabolic Pathways
Raspberry Ketone Glucoside is involved in the metabolic pathway of melanogenesis . It interacts with enzymes such as tyrosinase and impacts metabolic flux and metabolite levels .
Transport and Distribution
Its ability to influence melanogenesis suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its impact on melanogenesis, it may be directed to specific compartments or organelles where melanin synthesis occurs .
准备方法
合成路线和反应条件
覆盆子酮葡萄糖苷可以通过覆盆子酮的糖基化来合成。该过程通常涉及使用葡萄糖供体,例如葡萄糖衍生物和催化剂来促进反应。常见的反应条件包括:
溶剂: 甲醇或乙醇
催化剂: 酸性催化剂,如盐酸或硫酸
温度: 60-80°C
反应时间: 数小时至过夜
工业生产方法
覆盆子酮葡萄糖苷的工业生产通常涉及从天然来源中提取覆盆子酮,然后进行酶促糖基化。使用葡萄糖基转移酶等酶将葡萄糖部分转移到覆盆子酮上,从而生成覆盆子酮葡萄糖苷。这种方法因其特异性和效率而受到青睐。
化学反应分析
反应类型
覆盆子酮葡萄糖苷会发生各种化学反应,包括:
氧化: 可以被氧化形成相应的羧酸。
还原: 还原可以产生醇衍生物。
取代: 亲核取代反应可以在酮或葡萄糖苷部分发生。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 在酸性条件下。
还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。
取代: 在碱性条件下,胺类或硫醇类等亲核试剂。
形成的主要产物
氧化: 羧酸
还原: 醇类
取代: 取决于所用亲核试剂的不同,各种取代衍生物
相似化合物的比较
覆盆子酮葡萄糖苷可以与其他类似化合物进行比较,例如:
覆盆子酮: 母体化合物,以其香气和减肥特性而闻名。
熊果苷: 另一种用于美白的葡萄糖苷,但来源不同。
对苯二酚: 一种强效的美白剂,但与覆盆子酮葡萄糖苷相比副作用更大。
覆盆子酮葡萄糖苷因其作为抗氧化剂和黑色素合成抑制剂的双重作用而独一无二,使其成为研究和工业中宝贵的化合物 .
如果您还有其他问题或需要更详细的信息,请随时提问!
属性
IUPAC Name |
4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONYWHRKBUDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38963-94-9 | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 112 °C | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Raspberry Ketone Glucoside (RKG) exhibit its skin-whitening effects?
A: RKG demonstrates an inhibitory effect on melanin production through multiple pathways. Research suggests that RKG activates the IL6/JAK1/STAT3 signaling pathway, leading to the suppression of microphthalmia-associated transcription factor (MITF) activity. [] This, in turn, downregulates the expression of tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), key enzymes involved in melanin synthesis. [] Further studies indicate that RKG can break down into Raspberry Ketone upon interacting with human stratum corneum cells. [] This Raspberry Ketone exhibits multiple activities contributing to skin-whitening, including inhibiting melanin production, scavenging nitric oxide (NO) – a contributor to pigmentation – and suppressing superoxide and lipid peroxide generation. []
Q2: Is there evidence suggesting a lasting effect of RKG on skin pigmentation?
A: Research suggests that RKG's breakdown into Raspberry Ketone within the skin might contribute to its lasting effect on pigmentation. [] The gradual conversion of RKG to Raspberry Ketone potentially provides sustained inhibition of melanin production and protection against pigmentation-inducing factors like nitric oxide and reactive oxygen species. []
Q3: Besides its potential in cosmetics, has RKG demonstrated any interesting properties in other applications?
A: Research indicates that RKG derivatives, synthesized through biocatalytic coupling with fatty acids, can act as low molecular weight gelators. [] These gelators exhibit supergelation properties in various organic solvents and, notably, in edible oils, including medium-chain triglyceride oils like coconut oil. [] This property highlights RKG's potential to modify the texture and functionality of food products.
Q4: What analytical methods are used to detect and quantify RKG in various products?
A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the simultaneous determination of RKG alongside other whitening agents in cosmetic products. [] The method described utilizes a C18 column and a mobile phase of potassium dihydrogen phosphate and methanol for separation, with detection typically performed using a Diode Array Detector (DAD) at 270 nm. [] This method allows for the accurate quantification of RKG in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


